

A Technical Guide to 5-Chloro-3-methoxypicolinaldehyde: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 5-Chloro-3-methoxypicolinaldehyde

Cat. No.: B7966858

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Introduction

Substituted pyridine scaffolds are foundational building blocks in modern medicinal chemistry and materials science. Among these, picolinaldehydes (pyridine-2-carbaldehydes) offer a versatile functional handle for a wide array of chemical transformations. This technical guide provides a comprehensive overview of **5-Chloro-3-methoxypicolinaldehyde**, a compound of interest for its unique electronic and steric properties. While this specific isomer is not extensively documented in public databases like PubChem, this guide synthesizes data from closely related analogues and predictive chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. We will explore its predicted physicochemical properties, a plausible synthetic strategy, its expected reactivity, and its potential role in drug discovery, with a focus on the synergistic effects of the chloro and methoxy substituents.

Compound Identification and Physicochemical Properties

As of this guide's publication, **5-Chloro-3-methoxypicolinaldehyde** (IUPAC name: 5-Chloro-3-methoxypyridine-2-carbaldehyde) does not have a dedicated PubChem Compound ID (CID). The data presented below are calculated or extrapolated from structurally similar compounds to provide a reliable working profile.

Property	Value / Prediction	Source / Basis
PubChem CID	Not Available	-
Molecular Formula	C ₇ H ₆ ClNO ₂	Calculated
Molecular Weight	171.58 g/mol	Calculated
Canonical SMILES	<chem>O=CC1=C(OC)C=C(Cl)C=N1</chem>	-
InChI Key	Predicted: WJFAWSUSKWTMSS- UHFFFAOYSA-N (analogue)	Based on 5-Bromo-3-methoxypicolinaldehyde[1]
Physical State	Predicted: White to off-white solid	Based on isomers (e.g., mp 78-81 °C)[2]
Calculated LogP	-1.5	Extrapolated from 5-Methoxypicolinaldehyde (0.9) [3] + chloro contribution
Topological Polar Surface Area (TPSA)	39.19 Å ²	Based on 5-Methoxypicolinaldehyde[3]
Hydrogen Bond Donors	0	Calculated
Hydrogen Bond Acceptors	3 (N, O-ether, O-carbonyl)	Calculated

Predicted Spectroscopic Profile

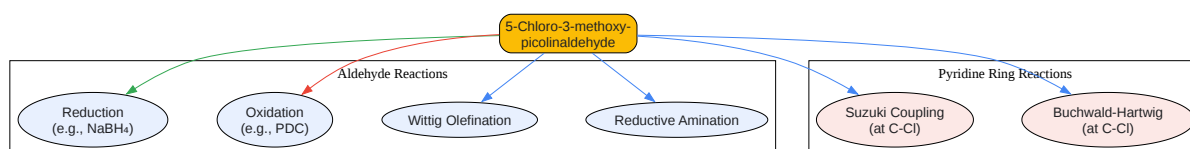
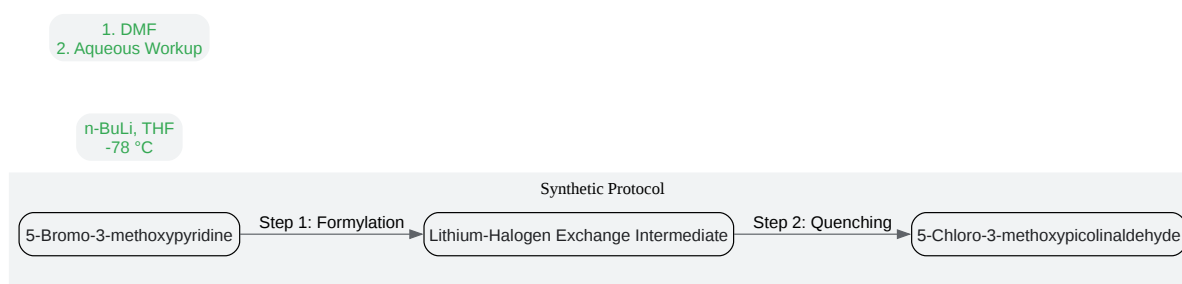
Spectroscopic analysis is critical for the structural confirmation of synthetic intermediates. The following data are predicted based on established principles of NMR and IR spectroscopy for substituted aromatic systems.

Spectroscopy	Predicted Data and Interpretation
¹ H NMR	<p>Aldehyde Proton (CHO): $\delta \approx 9.9-10.1$ ppm (singlet). This significant downfield shift is due to the strong deshielding effect of the carbonyl group and the aromatic ring current. Aromatic Protons (H4, H6): Two distinct signals in the aromatic region ($\delta \approx 7.5-8.5$ ppm). H6 will likely be a doublet coupled to H4, and H4 will be a doublet coupled to H6 (meta-coupling, $J \approx 2-3$ Hz). The precise shifts are influenced by the combined electronic effects of all substituents. Methoxy Protons (OCH₃): $\delta \approx 3.9-4.1$ ppm (singlet). A characteristic sharp signal for the three equivalent methoxy protons.</p>
¹³ C NMR	<p>Carbonyl Carbon (C=O): $\delta \approx 190-194$ ppm. Aromatic Carbons: Five distinct signals expected between $\delta \approx 110-160$ ppm. The carbon bearing the methoxy group (C3) will be significantly shielded, while the carbon bearing the aldehyde (C2) and the carbon bearing the chloro group (C5) will be deshielded. Methoxy Carbon (OCH₃): $\delta \approx 55-60$ ppm.</p>
IR Spectroscopy	<p>C=O Stretch (Aldehyde): Strong absorption band at $\nu \approx 1700-1720$ cm⁻¹. Aromatic C=C/C=N Stretches: Multiple bands in the $\nu \approx 1550-1600$ cm⁻¹ region. C-O Stretch (Aryl Ether): Strong band at $\nu \approx 1240-1280$ cm⁻¹. C-Cl Stretch: Band at $\nu \approx 1000-1100$ cm⁻¹.</p>
Mass Spectrometry	<p>Molecular Ion (M⁺): A prominent peak at $m/z = 171$. A characteristic isotopic peak (M+2) at $m/z = 173$ with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. Key Fragments: Loss of CO ($m/z = 143$), loss of Cl ($m/z = 136$), and loss of the formyl group (CHO, $m/z = 142$).</p>

Synthesis and Mechanism

A robust synthetic route to **5-Chloro-3-methoxypicolinaldehyde** can be designed based on established organometallic methodologies for pyridine functionalization. The following protocol illustrates a plausible and efficient approach starting from a halogenated pyridine precursor.

Proposed Synthetic Workflow



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Sources

- [1. 5-Bromo-3-methoxypicolinaldehyde AldrichCPR 1087659-24-2 \[sigmaaldrich.com\]](#)
- [2. 6-Chloro-2-methoxypyridine-3-carboxaldehyde 97 95652-81-6 \[sigmaaldrich.com\]](#)
- [3. chemscene.com \[chemscene.com\]](#)
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